2-[4-(3-chlorophenyl)piperazin-1-yl]-6-methylpyrimidin-4(3H)-one
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Overview
Description
2-[4-(3-chlorophenyl)piperazin-1-yl]-6-methylpyrimidin-4(3H)-one is a synthetic organic compound that belongs to the class of piperazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(3-chlorophenyl)piperazin-1-yl]-6-methylpyrimidin-4(3H)-one typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring is synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).
Substitution Reactions: The piperazine ring is then functionalized with a 3-chlorophenyl group through a substitution reaction using appropriate reagents and conditions.
Pyrimidine Ring Formation: The final step involves the formation of the pyrimidine ring, which is achieved through a cyclization reaction involving the methyl group and other necessary reagents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[4-(3-chlorophenyl)piperazin-1-yl]-6-methylpyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of corresponding N-oxides or hydroxylated derivatives.
Reduction: Formation of reduced piperazine derivatives.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
2-[4-(3-chlorophenyl)piperazin-1-yl]-6-methylpyrimidin-4(3H)-one has several scientific research applications:
Medicinal Chemistry: It is used in the development of pharmaceuticals targeting neurological disorders, such as Alzheimer’s disease, due to its potential acetylcholinesterase inhibitory activity.
Biological Studies: The compound is studied for its interactions with various biological targets, including receptors and enzymes, to understand its mechanism of action and therapeutic potential.
Industrial Applications: It is used in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[4-(3-chlorophenyl)piperazin-1-yl]-6-methylpyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as acetylcholinesterase. The compound inhibits the enzyme’s activity, leading to increased levels of acetylcholine in the synaptic cleft, which can enhance cognitive function and memory . The molecular pathways involved include the cholinergic neurotransmission pathway, which is crucial for cognitive processes.
Comparison with Similar Compounds
Similar Compounds
Cetirizine hydrochloride: A second-generation antihistamine with a similar piperazine structure.
Ziprasidone: An antipsychotic medication with a piperazine moiety.
Trazodone: An antidepressant with a related chemical structure.
Uniqueness
2-[4-(3-chlorophenyl)piperazin-1-yl]-6-methylpyrimidin-4(3H)-one is unique due to its specific combination of a piperazine ring with a pyrimidine ring, which imparts distinct pharmacological properties. Unlike cetirizine hydrochloride, which primarily targets histamine receptors, this compound targets acetylcholinesterase, making it potentially useful for treating neurological disorders.
Properties
IUPAC Name |
2-[4-(3-chlorophenyl)piperazin-1-yl]-4-methyl-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN4O/c1-11-9-14(21)18-15(17-11)20-7-5-19(6-8-20)13-4-2-3-12(16)10-13/h2-4,9-10H,5-8H2,1H3,(H,17,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHIZQNQZSLZMOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)N2CCN(CC2)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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